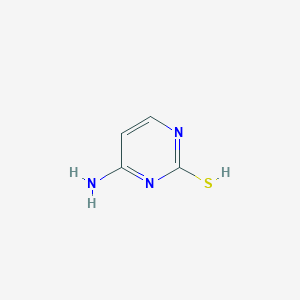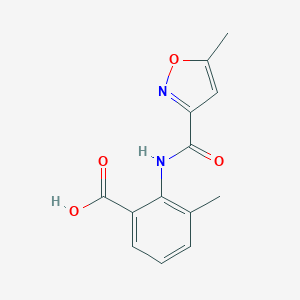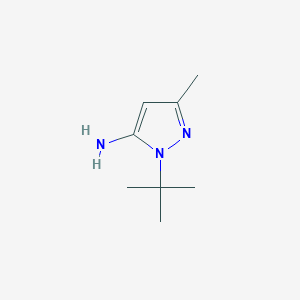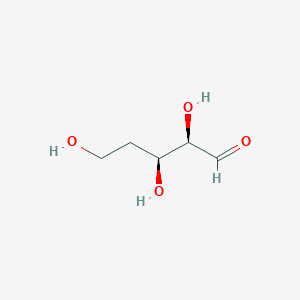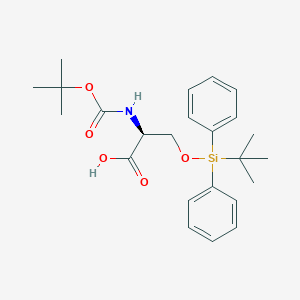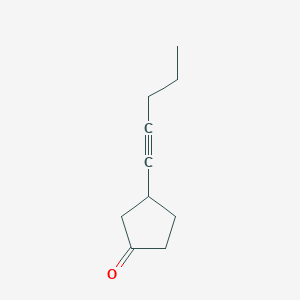
3-(1-Pentynyl)cyclopentanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Pentynyl)cyclopentanone, also known as PCP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a cyclopentanone derivative, where the pentynyl group is attached to the cyclopentanone ring. The unique structure of PCP makes it an interesting compound to study, and researchers are exploring its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3-(1-Pentynyl)cyclopentanone is not fully understood, but it is believed to act through various pathways. In medicinal chemistry, 3-(1-Pentynyl)cyclopentanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins. In material science, 3-(1-Pentynyl)cyclopentanone has been used as a precursor for the synthesis of various polymers and nanomaterials. In organic chemistry, 3-(1-Pentynyl)cyclopentanone has been used as a building block for the synthesis of various organic compounds.
Efectos Bioquímicos Y Fisiológicos
3-(1-Pentynyl)cyclopentanone has been shown to have various biochemical and physiological effects, including anti-inflammatory and anti-cancer activities. In medicinal chemistry, 3-(1-Pentynyl)cyclopentanone has been shown to inhibit the activity of COX-2, which is an enzyme involved in the production of prostaglandins. In material science, 3-(1-Pentynyl)cyclopentanone has been used as a precursor for the synthesis of various polymers and nanomaterials. In organic chemistry, 3-(1-Pentynyl)cyclopentanone has been used as a building block for the synthesis of various organic compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(1-Pentynyl)cyclopentanone in lab experiments include its unique structure, which makes it an interesting compound to study. 3-(1-Pentynyl)cyclopentanone also has potential applications in various fields, including medicinal chemistry, material science, and organic chemistry. The limitations of using 3-(1-Pentynyl)cyclopentanone in lab experiments include its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
Direcciones Futuras
There are several future directions for the study of 3-(1-Pentynyl)cyclopentanone, including the exploration of its potential applications in drug discovery and material science. In drug discovery, 3-(1-Pentynyl)cyclopentanone could be further explored for its potential as an anti-inflammatory and anti-cancer agent. In material science, 3-(1-Pentynyl)cyclopentanone could be used as a precursor for the synthesis of various polymers and nanomaterials. Additionally, further studies could be conducted to better understand the mechanism of action of 3-(1-Pentynyl)cyclopentanone and its potential toxicity.
Métodos De Síntesis
The synthesis of 3-(1-Pentynyl)cyclopentanone can be achieved through various methods, including the reaction of cyclopentanone with 1-pentynylmagnesium bromide or by the reaction of cyclopentanone with 1-pentynyl lithium. The reaction of cyclopentanone with 1-pentynylmagnesium bromide is the most common method used for the synthesis of 3-(1-Pentynyl)cyclopentanone.
Aplicaciones Científicas De Investigación
3-(1-Pentynyl)cyclopentanone has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and organic chemistry. In medicinal chemistry, 3-(1-Pentynyl)cyclopentanone has been explored for its potential as an anti-inflammatory and anti-cancer agent. In material science, 3-(1-Pentynyl)cyclopentanone has been used as a precursor for the synthesis of various polymers and nanomaterials. In organic chemistry, 3-(1-Pentynyl)cyclopentanone has been used as a building block for the synthesis of various organic compounds.
Propiedades
Número CAS |
153461-70-2 |
|---|---|
Nombre del producto |
3-(1-Pentynyl)cyclopentanone |
Fórmula molecular |
C10H14O |
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
3-pent-1-ynylcyclopentan-1-one |
InChI |
InChI=1S/C10H14O/c1-2-3-4-5-9-6-7-10(11)8-9/h9H,2-3,6-8H2,1H3 |
Clave InChI |
MPWROUCPHSHXBS-UHFFFAOYSA-N |
SMILES |
CCCC#CC1CCC(=O)C1 |
SMILES canónico |
CCCC#CC1CCC(=O)C1 |
Sinónimos |
Cyclopentanone, 3-(1-pentynyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



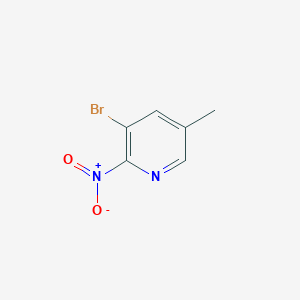
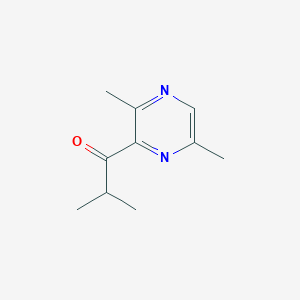
![3-Chloro-5-[[(ethoxycarbonyl)amino]sulfonyl]-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester](/img/structure/B114462.png)
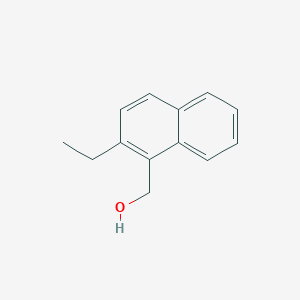
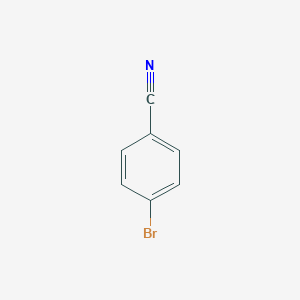
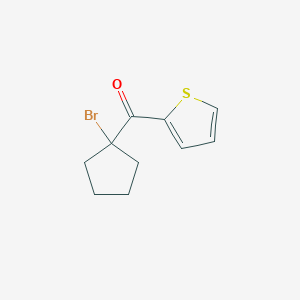
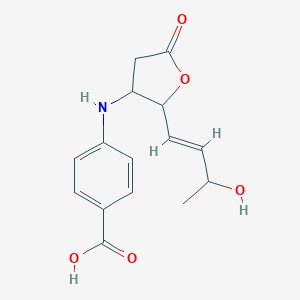
![2-[(2R)-4-fluoro-5-oxo-2H-furan-2-yl]acetic Acid](/img/structure/B114474.png)
